Cas no 33860-28-5 (4-Methylpiperazine-1-carbothioamide)
4-Methylpiperazine-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylpiperazine-1-carbothioamide
- 1-Piperazinecarbothioamide,4-methyl-
- 4-methyl-1-Piperazinecarbothioamide
- 1-Piperazinecarbothioamide,4-methyl
- 1-thiocarbamoyl-4-methylpiperazine
- 4-methyl-1-piperazinyl-thiocarboxamide
- 4-methyl-piperazine-1-thiocarboxamide
- 4-methylpiperazinyl thiourea
- FT-0756760
- SCHEMBL501982
- CS-0307792
- QFACSDPLAUCZBD-UHFFFAOYSA-N
- F15077
- SY131803
- 4-Methyl-piperazine-1-carbothioic acid amide
- N-ethyl-N-(N,N-dimethyl)aminoethylaniline
- MFCD04116805
- BS-37853
- 4-Methyl-1-piperazinecarbothioamide, AldrichCPR
- 33860-28-5
- 4-methyl-1-piperazinylthiocarboxamide
- EN300-07336
- AKOS000122432
- 1-methyl-4-thiocarbamylpiperazine
- Z56968586
- DTXSID60366573
- STK327925
- DA-39161
-
- MDL: MFCD04116805
- Inchi: 1S/C6H13N3S/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10)
- InChI Key: QFACSDPLAUCZBD-UHFFFAOYSA-N
- SMILES: S=C(N)N1CCN(C)CC1
Computed Properties
- Exact Mass: 159.08300
- Monoisotopic Mass: 160.090843
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.8
- XLogP3: -0.4
Experimental Properties
- Boiling Point: 247.2°Cat760mmHg
- Flash Point: 103.3°C
- PSA: 64.59000
- LogP: 0.05350
4-Methylpiperazine-1-carbothioamide Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylpiperazine-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223143-100mg |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223143-500mg |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M223143-1g |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 1g |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM281138-1g |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 95% | 1g |
$351 | 2021-08-18 | |
| eNovation Chemicals LLC | Y1187314-5g |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 95% | 5g |
$1090 | 2024-07-20 | |
| Chemenu | CM281138-1g |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 95% | 1g |
$351 | 2022-09-29 | |
| abcr | AB216253- |
4-Methyl-1-piperazinecarbothioamide, 95%; . |
33860-28-5 | 95% | €341.40 | 2023-02-05 | ||
| abcr | AB216253-250 mg |
4-Methyl-1-piperazinecarbothioamide, 95%; . |
33860-28-5 | 95% | 250MG |
€565.00 | 2023-02-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378462-50mg |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 97% | 50mg |
¥533.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378462-100mg |
4-Methylpiperazine-1-carbothioamide |
33860-28-5 | 97% | 100mg |
¥751.00 | 2024-05-18 |
4-Methylpiperazine-1-carbothioamide Suppliers
4-Methylpiperazine-1-carbothioamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-Methylpiperazine-1-carbothioamide
Recent Advances in the Study of 4-Methylpiperazine-1-carbothioamide (CAS: 33860-28-5): A Promising Compound in Chemical Biology and Pharmaceutical Research
4-Methylpiperazine-1-carbothioamide (CAS: 33860-28-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic thioamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacological properties, and exploring its structure-activity relationships (SAR) to enhance its efficacy and selectivity.
One of the most notable advancements in the study of 4-Methylpiperazine-1-carbothioamide is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability of this compound to modulate kinase activity has been extensively investigated. Recent research published in the Journal of Medicinal Chemistry highlights its utility in the design of selective inhibitors for tyrosine kinases, which are implicated in various malignancies. The study demonstrated that modifications to the 4-methylpiperazine moiety could significantly influence the compound's binding affinity and inhibitory potency.
In addition to its applications in oncology, 4-Methylpiperazine-1-carbothioamide has also been explored for its antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's thioamide group was found to interact with bacterial enzymes involved in cell wall synthesis, leading to disruption of microbial growth. These findings suggest its potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
Further investigations into the pharmacokinetics and toxicity profile of 4-Methylpiperazine-1-carbothioamide have been conducted to assess its suitability for clinical development. Preclinical studies in animal models have shown favorable absorption and distribution characteristics, with minimal off-target effects. However, researchers emphasize the need for additional optimization to improve its metabolic stability and reduce potential hepatotoxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and advance the compound toward clinical trials.
The structural versatility of 4-Methylpiperazine-1-carbothioamide has also sparked interest in its use as a building block for diverse chemical libraries. High-throughput screening campaigns have identified several derivatives with enhanced bioactivity, paving the way for the discovery of new therapeutic agents. Computational modeling and molecular docking studies have further aided in understanding its interactions with biological targets, enabling rational drug design approaches.
In conclusion, 4-Methylpiperazine-1-carbothioamide (CAS: 33860-28-5) represents a multifaceted compound with significant potential in drug discovery and development. Its applications span from oncology to infectious diseases, and ongoing research continues to uncover new opportunities for its use. As the scientific community delves deeper into its mechanisms and optimizes its properties, this compound is poised to make a substantial impact on the future of chemical biology and pharmaceutical innovation.
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